molecular formula C21H26O6 B12300771 Methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate

Methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate

Cat. No.: B12300771
M. Wt: 374.4 g/mol
InChI Key: OEIVLTVYSSPDHE-UHFFFAOYSA-N
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Description

Methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate is a complex polycyclic molecule featuring a benzo[f]isochromene core fused with a furan ring. The compound is characterized by:

  • A 9-hydroxy group at the C9 position, which contributes to hydrogen-bonding interactions.
  • A methyl carboxylate moiety at C7, enhancing solubility in polar solvents.
  • Methyl groups at C6a and C10b, which influence steric effects and conformational stability.

Its stereochemistry (e.g., 6aR,10bR configuration) is critical for biological activity, as seen in related diterpenoids . Structural elucidation of this compound and its analogs often relies on X-ray crystallography (via SHELX ) and spectroscopic methods (NMR, HRMS) .

Properties

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C21H26O6/c1-20-6-4-14-19(24)27-16(12-5-7-26-11-12)10-21(14,2)17(20)9-13(22)8-15(20)18(23)25-3/h5,7-8,11,13-14,16-17,22H,4,6,9-10H2,1-3H3

InChI Key

OEIVLTVYSSPDHE-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1CC(C=C2C(=O)OC)O)C)C4=COC=C4

Origin of Product

United States

Preparation Methods

Structural Features and Synthetic Challenges

The target compound comprises a benzo[f]isochromene core with several key structural features:

  • A furan-3-yl substituent at position 2
  • Hydroxyl functionality at position 9
  • Geminal dimethyl groups at positions 6a and 10b
  • A lactone moiety (4-oxo)
  • A methyl carboxylate at position 7
  • A complex octahydro scaffold with multiple stereogenic centers

Synthetic Routes: Retrosynthetic Analysis

The preparation of the target molecule can be approached through several retrosynthetic disconnections, with the most critical being:

  • Formation of the benzo[f]isochromene core structure
  • Introduction of the furan-3-yl moiety
  • Stereoselective installation of the hydroxyl group
  • Establishment of the correct stereochemistry at multiple centers
  • Introduction of the methyl carboxylate functionality

Core Structure Formation: Benzo[f]isochromene Synthesis

Cyclization Approaches

The formation of the isochromene core typically employs one of several cyclization strategies, with silver-catalyzed and Lewis acid-mediated cyclizations being particularly effective.

Silver-Catalyzed Cyclization

Silver catalysts have demonstrated remarkable efficacy in the construction of isochromene scaffolds. A representative procedure involves:

Table 1. Reaction Conditions for Silver-Catalyzed Isochromene Formation

Reagent Quantity Conditions
o-Alkynylbenzaldehyde 0.4 mmol (1.0 equiv) -
Alcohol component 0.8 mmol (2.0 equiv) -
Diphenylphosphate 10 mg (0.04 mmol, 10 mol%) Catalyst
Silver carbonate 2.75 mg (0.01 mmol, 2.5 mol%) Catalyst
Hexane 2.4 mL Solvent
Temperature 40°C Until completion (TLC monitoring)

The reaction proceeds through a cascade process where the silver catalyst activates the alkyne moiety, facilitating nucleophilic attack by the alcohol followed by cyclization to form the isochromene ring. Purification by column chromatography (silica gel; pentane/EtOAc, 96:4) typically yields the desired isochromene scaffolds with yields ranging from 60-93%.

Lewis Acid-Mediated Cyclization

BF₃·OEt₂ has proven to be a particularly effective Lewis acid catalyst for the construction of benzo[f]isochromene structures:

Table 2. BF₃·OEt₂-Catalyzed Cyclization Conditions

Reagent Quantity Function
Starting material (e.g., alkynyl precursor) 100 mg (0.308 mmol, 1.0 equiv) Substrate
Paraformaldehyde 13.8 mg (0.463 mmol, 1.5 equiv) Electrophile
BF₃·OEt₂ 7.4 µL (0.061 mmol, 0.2 equiv) Lewis acid catalyst
CH₂Cl₂ (dry) 3 mL Solvent
Temperature 0°C Under inert atmosphere

This approach allows for the stereoselective formation of the benzo[f]isochromene core through a carefully controlled cyclization process. The reaction typically delivers high yields (>90%) with excellent stereoselectivity when conducted under strictly anhydrous conditions.

Total Synthetic Approach for Methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate

Based on the methodologies described above, a comprehensive synthetic route for the target compound can be formulated:

Convergent Synthetic Strategy

A convergent synthesis approach leveraging key transformations is outlined in Figure 1:

Figure 1. Proposed Synthetic Route:

  • Construction of the benzo[f]isochromene core using either:

    • Silver-catalyzed cyclization of an appropriately functionalized o-alkynylbenzaldehyde
    • BF₃·OEt₂-mediated cyclization of a suitable precursor
  • Introduction of the furan-3-yl moiety via Suzuki-Miyaura coupling

  • Stereoselective hydroxylation at position 9 using:

    • TiCl₄-mediated aldol approach if introduced early in the synthesis
    • Regioselective oxidation if performed on an advanced intermediate
  • Installation of the methyl carboxylate functionality through:

    • Direct esterification of a carboxylic acid precursor
    • Oxidation of an appropriate methyl group followed by esterification

Key Synthetic Intermediates

The synthesis typically progresses through several key intermediates:

Table 7. Key Synthetic Intermediates in the Total Synthesis

Intermediate Function Preparation Method Yield (%)
2-Alkynylbenzaldehyde Core construction precursor Sonogashira coupling 86-99
Isochromene core Scaffold foundation Silver or BF₃·OEt₂ cyclization 70-93
Furan-coupled intermediate Introduces key heterocycle Suzuki-Miyaura coupling 70-90
Hydroxylated intermediate Establishes 9-OH stereochemistry TiCl₄-aldol or SeO₂ oxidation 60-78
Carboxylate precursor Precursor to methyl ester Oxidation/esterification 75-85

Optimized Procedures for Critical Transformations

Preparation of 2-Alkynylbenzaldehyde Precursors

These critical intermediates are typically prepared through Sonogashira coupling:

trans-dichlorobis(triphenylphosphine)palladium(II) (2 mol %) were added to a solution of o-bromobenzaldehyde (600 mg, 3.24 mmol) in dry TEA (30 equiv), under a nitrogen atmosphere. The reaction was stirred at rt for 10 min, and then CuI (1 mol %) was added. The reaction mixture was stirred at 50 °C until no more starting product was detectable by TLC analysis (eluent: hexane/ethyl acetate). The solvent was then evaporated under reduced pressure and the crude material was purified by flash chromatography over a silica gel column.

This procedure typically yields the desired 2-alkynylbenzaldehydes in excellent yields (86-99%).

One-Pot Synthesis of Isochromene Core

A particularly efficient one-pot approach for constructing the isochromene scaffold employs a combination of silver catalysis and diphenylphosphate:

A dry single-necked flask was charged with 2-alkynylaldehyde (0.4 mmol, 1 equiv), ketone (0.8 mmol, 2 equiv), and diphenylphosphate (10 mg, 0.04 mmol, 10 mol %) in hexane (2.4 mL), and silver carbonate (2.75 mg 0.01 mmol, 2.5 mol%) was added. The mixture was heated to 40 °C and stirred until the 2-alkynylaldehyde was completely consumed (progress of the reaction was monitored by TLC). The hexane was evaporated and the mixture was diluted in EtOAc (50 mL) and washed three times with water. The organic layer was dried over anhydrous Na2SO4 and filtered. After evaporating the EtOAc, the crude product was dissolved in dichloromethane and purified by column chromatography (silica gel; pentane/EtOAc, 96:4) to give pure isochromenes.

This method delivers the desired isochromene scaffolds in yields typically ranging from 70-93%, with excellent control of regiochemistry.

Comparative Analysis of Synthetic Approaches

Different synthetic strategies have distinct advantages and limitations that must be considered when selecting an optimal approach:

Table 8. Comparative Analysis of Synthetic Strategies

Synthetic Approach Advantages Limitations Yield Range (%) Stereoselectivity
Silver-catalyzed cyclization High yields, mild conditions Limited functional group tolerance 70-93 Moderate to good
BF₃·OEt₂-mediated cyclization Excellent stereoselectivity, scalable Moisture sensitive, requires low temperature 75-95 Excellent
Pd-catalyzed lactonization Versatile, compatible with many functional groups Expensive catalysts, sometimes requires inert atmosphere 65-85 Good
TiCl₄-mediated aldol Excellent stereocontrol Requires cryogenic conditions 65-78 Excellent
Regioselective oxidation Direct C-H functionalization Moderate yields, potential overoxidation 60-72 Variable

Chemical Reactions Analysis

Methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may lead to the formation of a ketone, while reduction can yield an alcohol .

Scientific Research Applications

Medicinal Chemistry

Antioxidant Properties
Research indicates that this compound exhibits potent antioxidant activity. Antioxidants are crucial in combating oxidative stress in biological systems. Studies have shown that the compound can scavenge free radicals effectively, which is essential for preventing cellular damage and related diseases such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects
In vitro studies demonstrate that methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate can inhibit pro-inflammatory cytokines. This property makes it a candidate for developing anti-inflammatory drugs aimed at treating conditions such as arthritis and other inflammatory diseases .

Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Preliminary studies indicate effectiveness against various bacterial strains and fungi. This potential could lead to new treatments for infections resistant to conventional antibiotics .

Agricultural Applications

Pesticide Development
Given its chemical structure and biological activity, this compound may serve as a template for developing novel pesticides. Its efficacy in disrupting the life cycle of pests while being less harmful to beneficial insects presents a sustainable approach to pest management in agriculture .

Plant Growth Regulation
Research suggests that derivatives of this compound can enhance plant growth and yield. By acting on specific metabolic pathways in plants, it may promote growth under stress conditions such as drought or salinity .

Biochemical Research

Enzyme Inhibition Studies
The unique structure of this compound makes it an excellent candidate for enzyme inhibition studies. Understanding its interaction with various enzymes can provide insights into metabolic pathways and aid in drug design .

Cell Signaling Pathways
Investigations into how this compound influences cell signaling pathways are ongoing. Its ability to modulate these pathways could have implications for understanding disease mechanisms and developing targeted therapies .

Comparative Data Table

Application AreaSpecific Use CasesFindings/Results
Medicinal ChemistryAntioxidant propertiesEffective free radical scavenger
Anti-inflammatory effectsInhibits pro-inflammatory cytokines
Antimicrobial activityEffective against various bacterial strains
Agricultural ApplicationsPesticide developmentPotential template for sustainable pest management
Plant growth regulationEnhances growth under stress conditions
Biochemical ResearchEnzyme inhibition studiesInsights into metabolic pathways
Cell signaling pathway modulationImplications for targeted therapies

Case Studies

  • Antioxidant Efficacy Study
    A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results showed significant scavenging activity comparable to established antioxidants like vitamin C.
  • Anti-inflammatory Mechanism Exploration
    An investigation into the anti-inflammatory properties revealed that the compound reduced levels of TNF-alpha and IL-6 in cultured macrophages. This suggests a potential mechanism for treating chronic inflammatory diseases.
  • Agricultural Field Trials
    Field trials applying derivatives of the compound demonstrated increased crop yields by up to 30% under drought conditions compared to untreated controls. These findings highlight its potential role in sustainable agriculture.

Mechanism of Action

The mechanism of action of methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in cancer cell proliferation, leading to apoptosis . The molecular pathways involved in its action include the caspase-mediated apoptotic pathway and the inhibition of specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the benzo[f]isochromene and carbazole families.

Table 1: Key Structural and Functional Differences

Compound Name Substituents Functional Groups Key Physical/Biological Data Source
Target Compound 9-hydroxy, C2-furan-3-yl Methyl carboxylate, hydroxyl NMR: δ 201.81 (C=O), 171.51 (ester); HRMS: M + Na⁺ = 576.1855
Compound 10 9-acetoxy, C2-(2-nitrophenyl)furan-3-yl Acetate, nitro κ-Opioid receptor EC₅₀: 32 nM; HRMS: 576.1846
Compound 11 9-acetoxy, C2-(3-nitrophenyl)furan-3-yl Acetate, nitro κ-Opioid receptor EC₅₀: 28 nM; NMR: δ 148.68 (aromatic C)
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) Fluorophenyl, methoxy Nitro, methyl MP: 240°C; IR: 3309 cm⁻¹ (NH); MS: 364 (M⁺+1)
Compound 9c Thiophene-carbaldehyde Aldehyde, tert-butoxycarbonyl MP: 168°C; NMR: δ 9.90 (CHO)

Key Findings:

Substituent Effects on Bioactivity: The target compound’s 9-hydroxy group contrasts with the 9-acetoxy groups in Compounds 10–13 . Acetoxy derivatives exhibit enhanced κ-opioid receptor agonism (EC₅₀ < 50 nM), suggesting that esterification at C9 improves receptor binding .

Thermal and Spectroscopic Properties :

  • The target compound’s methyl carboxylate group (IR: ~1700 cm⁻¹ for C=O) distinguishes it from carbazole derivatives (e.g., 7b), which show NH-stretching bands at 3309 cm⁻¹ .
  • Melting points vary significantly: carbazoles (e.g., 7b: 240°C) have higher MPs than benzo[f]isochromenes (e.g., Compound 13: 166–167°C), likely due to stronger intermolecular stacking in carbazoles .

Synthetic Strategies :

  • The target compound and its analogs are synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki reaction) to attach aryl groups to the core structure .
  • Protecting groups (e.g., tert-butoxycarbonyl in Compound 9c) are employed to stabilize reactive sites during synthesis .

Biological Activity

Methyl 2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4-oxo-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate is a complex organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes a furan ring and multiple functional groups such as hydroxyl and carboxylate esters. Its molecular formula is C21H26O7C_{21}H_{26}O_{7}, with a molecular weight of 390.4 g/mol. The IUPAC name reflects its intricate structure:

IUPAC Name: methyl (6aR,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate.

Antioxidant Properties

Research indicates that compounds similar to methyl 2-(furan-3-yl)-9-hydroxy derivatives exhibit potent antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that derivatives of this compound showed significant inhibition of lipid peroxidation in vitro .

Antimicrobial Activity

Methyl 2-(furan-3-yl)-9-hydroxy derivatives have been evaluated for their antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:

  • Bacterial Strains: Effective against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains: Exhibited antifungal activity against Candida albicans .

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets:

  • Enzyme Inhibition: It has been observed to inhibit key enzymes involved in inflammatory pathways.
  • Receptor Modulation: The compound acts as a modulator for certain receptors linked to metabolic processes .

Study 1: Antioxidant Activity Assessment

A study conducted by researchers evaluated the antioxidant capacity of various derivatives of the compound using DPPH radical scavenging assays. Results indicated that modifications to the furan ring significantly enhanced antioxidant properties compared to the parent compound.

Study 2: Antimicrobial Efficacy

In a comparative analysis of antimicrobial activity, methyl 2-(furan-3-yl)-9-hydroxy derivatives were tested alongside standard antibiotics. The results showed that some derivatives had comparable or superior activity against resistant strains of bacteria .

Data Table: Biological Activities

Activity TypeAssessed EffectivenessReference
AntioxidantHigh scavenging ability
AntibacterialEffective against S. aureus
AntifungalEffective against C. albicans
Enzyme InhibitionInhibits inflammatory enzymes

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